1-Benzyl-4-(bromomethyl)triazole
Overview
Description
1-Benzyl-4-(bromomethyl)triazole is a chemical compound with the molecular formula C10H10BrN3. It contains a total of 25 bonds, including 15 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 Triazole .
Synthesis Analysis
The synthesis of 1-Benzyl-4-(bromomethyl)triazole involves the reaction between 4-O-propargylated benzaldehyde and various organic bromides/azides . The reaction is facilitated by the click reaction, a copper-catalyzed variant of Huisgen azide–alkyne cycloaddition .Molecular Structure Analysis
The molecular structure of 1-Benzyl-4-(bromomethyl)triazole includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 25 bonds, including 15 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 Triazole .Chemical Reactions Analysis
1,2,3-Triazoles, such as 1-Benzyl-4-(bromomethyl)triazole, are significant heterocyclic compounds that exhibit broad biological activities. They are used in the manufacture of dyes, inks, corrosion inhibitors, and polymers. Additionally, triazole-containing molecules have been shown to have anti-allergenic, anti-bacterial, and anti-HIV activities .Physical And Chemical Properties Analysis
1-Benzyl-4-(bromomethyl)triazole has a molecular weight of 252.11000 g/mol. It has a density of 1.48g/cm3, a boiling point of 389.2ºC at 760 mmHg, and a flash point of 189.2ºC .Scientific Research Applications
Synthesis and Cytostatic Activity
1-Benzyl-4-(bromomethyl)triazole has been explored in the synthesis of alkylating agents. A study conducted by De las Heras et al. (1979) investigated its role in producing various alkylating triazole derivatives. These derivatives showed potential in inhibiting the growth of HeLa cells in vitro and in extending the life span of mice bearing tumors (De las Heras, Alonso, & Alonso, 1979).
Corrosion Inhibition
Negrón-Silva et al. (2013) synthesized triazole derivatives, including ones from 1-benzyl-4-(bromomethyl)triazole, to explore their use as corrosion inhibitors for steels in acidic environments. The study confirmed the potential of these compounds in inhibiting corrosion, highlighting their application in materials science (Negrón-Silva, González-Olvera, Ángeles-Beltrán, et al., 2013).
Anticoccidial Activity
Bochis et al. (1991) reported the synthesis of benzylated 1,2,3-triazoles using 1-benzyl-4-(bromomethyl)triazole and evaluated their anticoccidial activity. This study provided insights into the potential of these compounds in veterinary medicine, although certain limitations were noted in terms of tissue residues (Bochis, Chabala, Harris, et al., 1991).
Electrochemical and Quantum Chemical Evaluation
Chaitra, Mohana, and Tandon (2015) researched triazole Schiff bases, including 1-benzyl-4-(bromomethyl)triazole, as corrosion inhibitors for mild steel in acidic media. This study provided a comprehensive understanding of the inhibition process, combining experimental and computational methods (Chaitra, Mohana, & Tandon, 2015).
Green Synthesis and Corrosion Inhibition
Fernandes et al. (2019) explored the green synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole, derived from 1-benzyl-4-(bromomethyl)triazole, and its application as a corrosion inhibitor for mild steel. This research emphasized environmentally friendly synthesis methods and the practical application of the compound in protecting metals (Fernandes, Alvarez, Santos, et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-benzyl-4-(bromomethyl)triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c11-6-10-8-14(13-12-10)7-9-4-2-1-3-5-9/h1-5,8H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHBEDRCUGQEHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30314425 | |
Record name | 1-benzyl-4-(bromomethyl)triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30314425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(bromomethyl)triazole | |
CAS RN |
70380-30-2 | |
Record name | NSC283148 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283148 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-benzyl-4-(bromomethyl)triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30314425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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